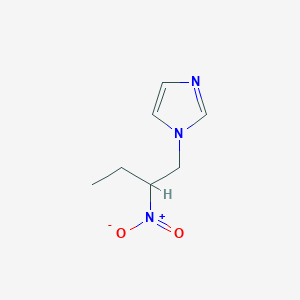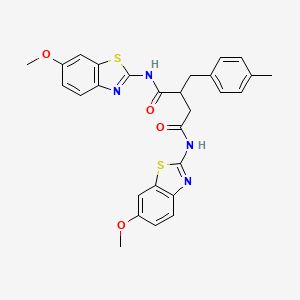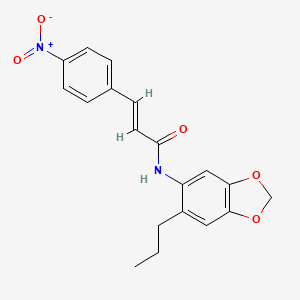
(2E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group and a benzodioxolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE typically involves a multi-step process:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Synthesis of the benzodioxolyl intermediate: This step involves the formation of the benzodioxole ring system, often through cyclization reactions.
Coupling of intermediates: The final step involves coupling the nitrophenyl and benzodioxolyl intermediates through a condensation reaction to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its specific functional groups.
Medicine
In medicinal chemistry, (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the benzodioxolyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-NITROPHENYL)-N-(6-ETHYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Similar structure with an ethyl group instead of a propyl group.
(2E)-3-(4-AMINOPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Similar structure with an amino group instead of a nitro group.
Uniqueness
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is unique due to the combination of its nitrophenyl and benzodioxolyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O5/c1-2-3-14-10-17-18(26-12-25-17)11-16(14)20-19(22)9-6-13-4-7-15(8-5-13)21(23)24/h4-11H,2-3,12H2,1H3,(H,20,22)/b9-6+ |
InChI Key |
LKWJRSFMSOAVQU-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OCO2 |
Canonical SMILES |
CCCC1=CC2=C(C=C1NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


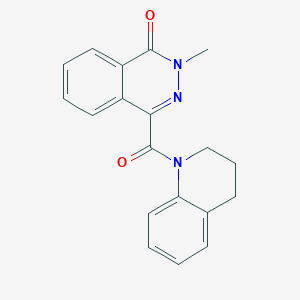
![4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine](/img/structure/B11073979.png)
![methyl 4-({[(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11073982.png)
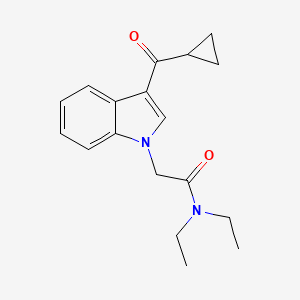
![1-acetyl-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carbohydrazide](/img/structure/B11074002.png)
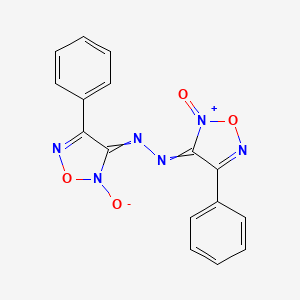
![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11074015.png)
![3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11074022.png)
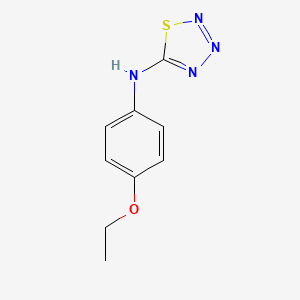
![1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]carbonyl]phenyl ester](/img/structure/B11074037.png)
![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11074045.png)
![1'-methyl-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11074047.png)
